3-Methyl-3-azabicyclo[3.3.1]nonane hydrochloride
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Overview
Description
3-Methyl-3-azabicyclo[3.3.1]nonane hydrochloride is a bicyclic amine compound with a unique structure that has garnered interest in various fields of scientific research. The compound’s bicyclic framework, which includes a nitrogen atom, makes it a valuable scaffold in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-azabicyclo[3.3.1]nonane hydrochloride can be achieved through several methods. One common approach involves the Mannich reaction, where aromatic ketones, paraformaldehyde, and dimethylamine are used in a one-pot tandem Mannich annulation . This method provides good yields and is efficient for producing the desired bicyclic structure.
Another method involves the radical cyclization approach. For example, a Cp2TiCl-mediated radical cyclization method was initially attempted but found to be unsuccessful. an alternative approach using a SmI2-mediated radical cyclization protocol was effective in enabling the desired ring closure .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. This may include controlling the temperature, pressure, and concentration of reactants, as well as using catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-azabicyclo[3.3.1]nonane hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include various substituted derivatives of 3-Methyl-3-azabicyclo[3.3.1]nonane, which can be used in further synthetic applications or as intermediates in the production of more complex molecules.
Scientific Research Applications
3-Methyl-3-azabicyclo[3.3.1]nonane hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-3-azabicyclo[3.3.1]nonane hydrochloride involves its interaction with specific molecular targets and pathways. For example, its bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
3-Methyl-3-azabicyclo[3.3.1]nonane hydrochloride can be compared with other similar compounds, such as:
3-Azabicyclo[3.2.2]nonane: This compound has a different bicyclic structure and exhibits distinct biological activities.
2-Azabicyclo[3.3.1]nonane: Another bicyclic amine with different reactivity and applications.
9-Azabicyclo[3.3.1]nonane N-Oxyl: Used in oxidation reactions and has unique properties compared to this compound.
The uniqueness of this compound lies in its specific bicyclic structure and the versatility it offers in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C9H18ClN |
---|---|
Molecular Weight |
175.70 g/mol |
IUPAC Name |
3-methyl-3-azabicyclo[3.3.1]nonane;hydrochloride |
InChI |
InChI=1S/C9H17N.ClH/c1-10-6-8-3-2-4-9(5-8)7-10;/h8-9H,2-7H2,1H3;1H |
InChI Key |
WBZQDWFPFNZKRM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2CCCC(C2)C1.Cl |
Origin of Product |
United States |
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